

Application Notes and Protocols: Formulation of Diazolidinylurea in Topical Preparations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diazolidinylurea*

Cat. No.: *B1206482*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazolidinyl urea is a widely utilized antimicrobial preservative in the cosmetic and personal care industries.^{[1][2]} Its broad-spectrum efficacy against bacteria and fungi makes it a valuable tool in protecting aqueous-based topical formulations from microbial contamination, thereby ensuring product safety and extending shelf life.^{[1][2]} Chemically, diazolidinyl urea is a formaldehyde-releasing agent, which gradually releases small amounts of formaldehyde to inhibit microbial growth.^{[1][3][4]} This document provides detailed application notes and protocols for the formulation of diazolidinyl urea in topical preparations for research purposes, with a focus on quantitative data, experimental methodologies, and the underlying scientific principles.

Physicochemical Properties and Formulation Guidelines

Diazolidinyl urea is a white, free-flowing powder that is highly soluble in water.^[1] It is stable over a wide pH range, typically between 3 and 9, and is compatible with most cosmetic ingredients, including surfactants and emulsifiers.^[1]

Table 1: Formulation and Physicochemical Properties of Diazolidinyl Urea

Property	Value	Reference(s)
Typical Use Concentration	0.1% - 0.5%	[1]
Maximum Authorized Concentration (EU)	0.5%	[5]
Appearance	White, free-flowing powder	[1]
Solubility	Highly soluble in water	[1]
Effective pH Range	3 - 9	[1]

Antimicrobial Efficacy

Diazolidinyl urea exhibits a broad spectrum of antimicrobial activity, with particular effectiveness against Gram-negative bacteria such as *Pseudomonas aeruginosa*.[\[1\]](#)[\[3\]](#) Its efficacy is attributed to the slow release of formaldehyde, which acts as the antimicrobial agent.

While comprehensive Minimum Inhibitory Concentration (MIC) data for diazolidinyl urea against a wide range of microorganisms is not readily available in the public domain and would typically be determined on a formulation-specific basis, Table 2 provides an overview of its known antimicrobial activity.

Table 2: Antimicrobial Spectrum of Diazolidinyl Urea

Microorganism	Efficacy	Notes	Reference(s)
Pseudomonas aeruginosa	Effective	Particularly effective against this organism.	[3]
Staphylococcus aureus	Effective	[6]	
Escherichia coli	Effective	MIC reported for a modified imidazolidinyl urea-based polymer was 1 mg/mL.	[7]
Candida albicans	May require combination with other preservatives for full efficacy in some formulations.	A study showed it to be ineffective alone in a challenge test at concentrations up to 16 times the MIC.	[6]
Aspergillus brasiliensis	Effective	[6]	

Experimental Protocols

Preservative Efficacy Testing (PET)

This protocol is based on the USP <51> Antimicrobial Effectiveness Test to evaluate the performance of diazolidinyl urea in a topical formulation.

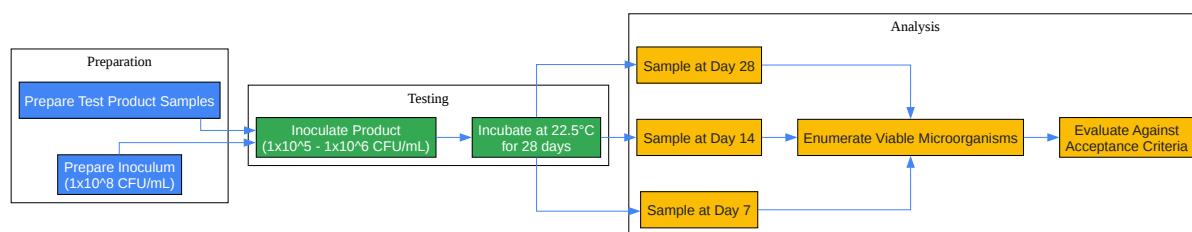
Objective: To determine if the preservative system is effective in preventing the growth of and reducing the microbial load in a topical preparation.

Materials:

- Test formulation containing diazolidinyl urea.
- Sterile, sealed containers for the test product.
- Cultures of *Staphylococcus aureus* (ATCC 6538), *Escherichia coli* (ATCC 8739), *Pseudomonas aeruginosa* (ATCC 9027), *Candida albicans* (ATCC 10231), and *Aspergillus*

brasiliensis (ATCC 16404).

- Sterile saline solution.
- Appropriate culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).
- Sterile pipettes, loops, and other microbiological equipment.
- Incubator.


Procedure:

- Preparation of Inoculum:
 - Grow fresh cultures of each microorganism.
 - Harvest the microorganisms and suspend them in sterile saline.
 - Adjust the suspension of each microorganism to a concentration of approximately 1×10^8 colony-forming units (CFU)/mL.
- Inoculation of Product:
 - Divide the test formulation into five separate, sterile containers.
 - Inoculate each container with one of the five test microorganisms. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.
 - The final concentration of microorganisms in the test product should be between 1×10^5 and 1×10^6 CFU/g or mL.
 - Ensure thorough mixing of the inoculum with the product.
- Incubation:
 - Incubate the inoculated containers at 22.5 ± 2.5 °C for 28 days.
- Sampling and Microbial Enumeration:

- At intervals of 7, 14, and 28 days, withdraw a sample from each container.
- Perform serial dilutions of the sample in sterile saline.
- Plate the dilutions onto the appropriate agar medium.
- Incubate the plates and count the number of viable microorganisms.

- Acceptance Criteria (for topical products):
 - Bacteria: Not less than a $2.0 \log_{10}$ reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.
 - Yeasts and Molds: No increase from the initial calculated count at 14 and 28 days. "No increase" is defined as not more than a $0.5 \log_{10}$ unit higher than the previous value.

Workflow for Preservative Efficacy Testing

[Click to download full resolution via product page](#)

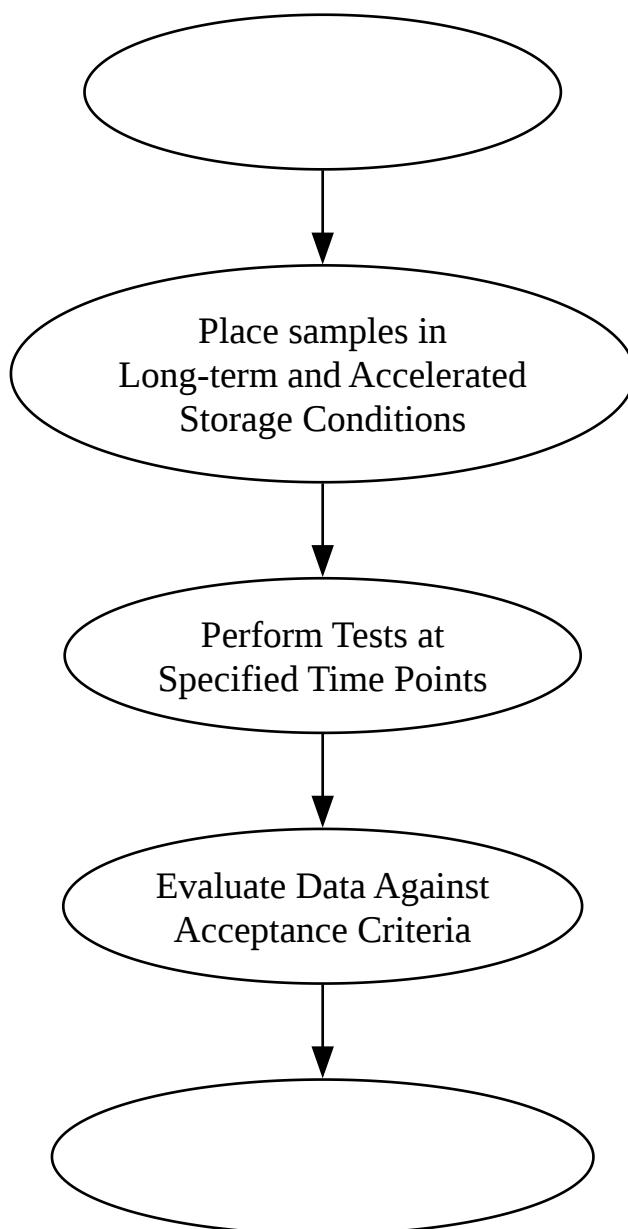
Caption: Workflow for Preservative Efficacy Testing (PET).

Stability Testing

This protocol is based on the ICH Q1A(R2) guidelines for stability testing of new drug substances and products.

Objective: To evaluate the stability of a topical formulation containing diazolidinyl urea under various environmental conditions.

Materials:

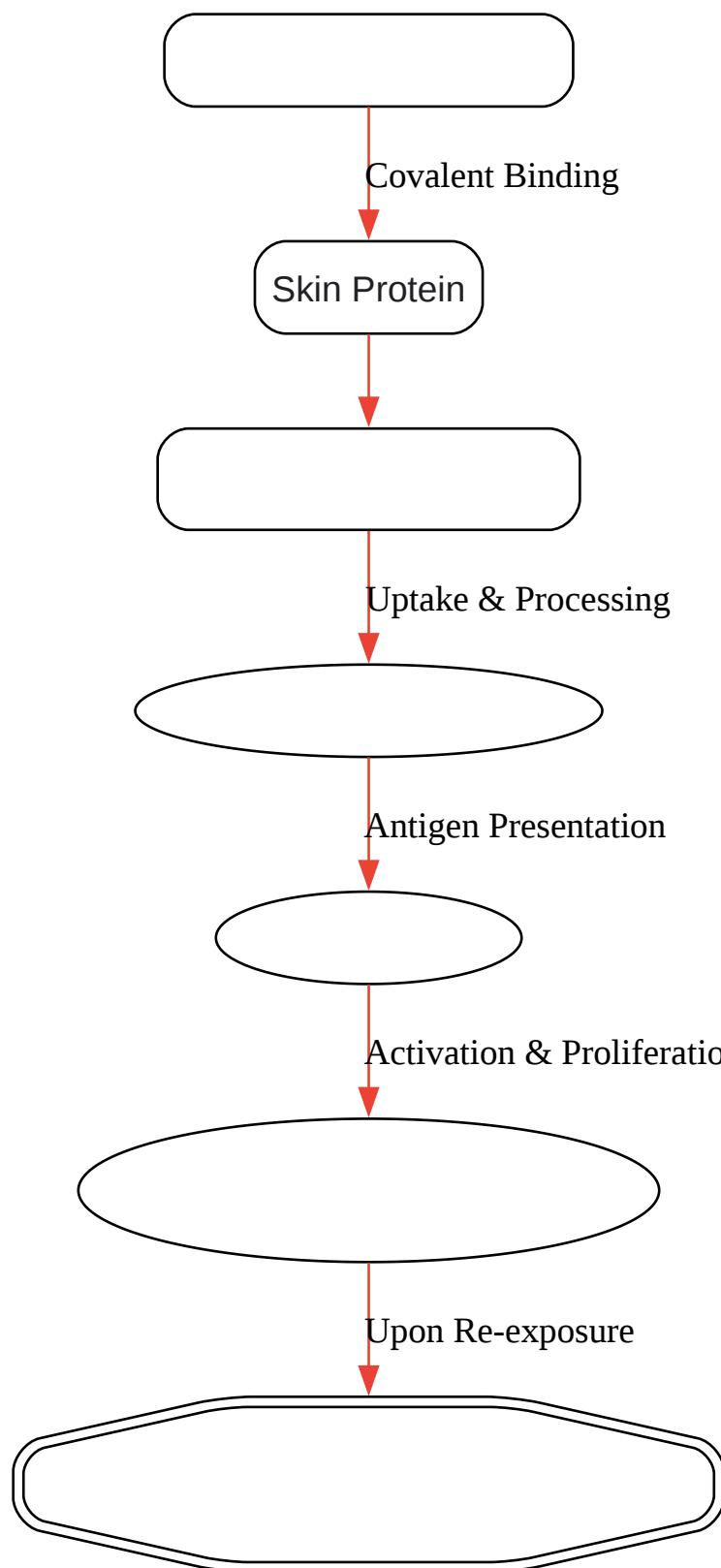

- Test formulation packaged in the proposed commercial container-closure system.
- Stability chambers with controlled temperature and humidity.
- Analytical instrumentation for quantifying diazolidinyl urea and formaldehyde (e.g., HPLC).
- pH meter.
- Viscometer.
- Microscope.

Procedure:

- **Batch Selection:** Use at least three primary batches of the formulation for the stability study. [8]
- **Storage Conditions:**
 - Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 60% RH $\pm 5\%$ RH or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 65% RH $\pm 5\%$ RH for a minimum of 12 months.[8]
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 75% RH $\pm 5\%$ RH for a minimum of 6 months.[8]
- **Testing Frequency:**
 - Long-term: 0, 3, 6, 9, 12, 18, and 24 months.
 - Accelerated: 0, 3, and 6 months.
- **Parameters to be Tested:**

- Physical: Appearance, color, odor, pH, viscosity, and microscopic evaluation for phase separation or crystallization.
- Chemical: Assay of diazolidinyl urea and quantification of free formaldehyde. Degradation products should also be monitored.
- Microbiological: Preservative efficacy testing should be performed at the beginning and end of the long-term study.

- Acceptance Criteria:
 - The formulation should remain within its established specifications for all tested parameters throughout the study period.



[Click to download full resolution via product page](#)

Caption: Antimicrobial mechanism of formaldehyde released from diazolidinyl urea.

Potential Signaling Pathway for Formaldehyde-Induced Skin Sensitization

Formaldehyde is a known skin sensitizer. The process of skin sensitization is a complex immunological cascade.

[Click to download full resolution via product page](#)

Caption: Simplified pathway of formaldehyde-induced skin sensitization.

Conclusion

Diazolidinyl urea is an effective preservative for topical preparations when used within recommended concentration limits. Proper formulation development requires rigorous testing to ensure both antimicrobial efficacy and product safety. The protocols and information provided in this document offer a framework for researchers and formulators to systematically evaluate and utilize diazolidinyl urea in their research and development efforts. It is crucial to adhere to established guidelines and conduct thorough testing to ensure the quality, safety, and stability of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. grokipedia.com [grokipedia.com]
- 2. specialchem.com [specialchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Diazolidinyl urea - Wikipedia [en.wikipedia.org]
- 5. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 6. Low-level efficacy of cosmetic preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On-demand imidazolidinyl urea-based tissue-like, self-healable, and antibacterial hydrogels for infectious wound care - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Formulation of Diazolidinylurea in Topical Preparations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1206482#formulation-of-diazolidinylurea-in-topical-preparations-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com